molecular formula C18H13BrFNO3S B5908603 (5Z)-5-{5-bromo-2-[(2-fluorobenzyl)oxy]benzylidene}-3-methyl-1,3-thiazolidine-2,4-dione CAS No. 6350-34-1

(5Z)-5-{5-bromo-2-[(2-fluorobenzyl)oxy]benzylidene}-3-methyl-1,3-thiazolidine-2,4-dione

Cat. No.: B5908603
CAS No.: 6350-34-1
M. Wt: 422.3 g/mol
InChI Key: UJQCESACLCSJDE-SXGWCWSVSA-N
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Description

Key structural elements include:

  • 2-(2-Fluorobenzyloxy) group, contributing to lipophilicity and influencing bioavailability .
  • 3-Methyl substituent on the TZD ring, reducing steric hindrance compared to bulkier groups (e.g., nitrobenzyl) .
  • (Z)-Configuration at the benzylidene double bond, critical for spatial alignment with biological targets .

Synthetic routes for analogous TZD derivatives typically involve Knoevenagel condensation between substituted aldehydes and TZD precursors, often catalyzed by bases like morpholine or piperidine .

Properties

IUPAC Name

(5Z)-5-[[5-bromo-2-[(2-fluorophenyl)methoxy]phenyl]methylidene]-3-methyl-1,3-thiazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13BrFNO3S/c1-21-17(22)16(25-18(21)23)9-12-8-13(19)6-7-15(12)24-10-11-4-2-3-5-14(11)20/h2-9H,10H2,1H3/b16-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJQCESACLCSJDE-SXGWCWSVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C(=CC2=C(C=CC(=C2)Br)OCC3=CC=CC=C3F)SC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C(=O)/C(=C/C2=C(C=CC(=C2)Br)OCC3=CC=CC=C3F)/SC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13BrFNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90417623
Record name STK153215
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90417623
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

422.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6350-34-1
Record name STK153215
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90417623
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-{5-bromo-2-[(2-fluorobenzyl)oxy]benzylidene}-3-methyl-1,3-thiazolidine-2,4-dione typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the Thiazolidine-2,4-dione Core: This can be achieved by reacting a suitable amine with a carbonyl compound under acidic or basic conditions.

    Introduction of the Bromine Atom: Bromination of the aromatic ring is usually carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst.

    Attachment of the Fluorobenzyl Group: This step involves the nucleophilic substitution of a halogenated benzyl compound with a fluorobenzyl alcohol, often using a base such as potassium carbonate.

    Formation of the Benzylidene Moiety: The final step is the condensation of the thiazolidine-2,4-dione derivative with an aldehyde under basic conditions to form the benzylidene group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to improve yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Reaction Conditions:

Reactant AReactant BCatalyst/SolventTemperature/Time
3-Methyl-TZD5-Bromo-2-[(2-fluorobenzyl)oxy]benzaldehydePiperidine (base), EtOHReflux, 12–24 hours

This reaction proceeds via base-catalyzed elimination of water, forming the thermodynamically stable Z-isomer due to conjugation with the thiazolidinedione ring .

Reactivity of the Exocyclic Double Bond

The Z-configured C=C bond between the thiazolidinedione core and the benzylidene group participates in:

Cycloaddition Reactions

The electron-deficient double bond may undergo Diels-Alder reactions with dienes or 1,3-dipolar cycloadditions with diazo compounds, forming fused heterocyclic systems.

Hydrogenation

Catalytic hydrogenation (H₂/Pd-C) reduces the double bond to a single bond, yielding the saturated analog:

(5Z)-Benzylidene-TZDH2/Pd-CDihydro-TZD derivative\text{(5Z)-Benzylidene-TZD} \xrightarrow{\text{H}_2/\text{Pd-C}} \text{Dihydro-TZD derivative}

This modification alters planarity and may impact biological activity.

Bromo Group (C5 of Benzylidene)

The bromine atom at the 5-position of the benzylidene ring is susceptible to nucleophilic aromatic substitution (SNAr) under activating conditions (e.g., electron-withdrawing groups). Potential replacements include:

  • Amine groups (NH₂, NHR) via Buchwald-Hartwig coupling.

  • Methoxy groups (OCH₃) using CuI/L-proline catalysis .

Fluorobenzyloxy Ether

The 2-fluorobenzyloxy group is stable under basic conditions but may undergo acid-catalyzed cleavage (e.g., HBr/AcOH) to regenerate a phenolic hydroxyl group.

Thiazolidinedione Ring Modifications

The 3-methyl group limits N-alkylation, but the NH group (if deprotected) could participate in:

  • Acylation with acid chlorides (e.g., AcCl, BzCl).

  • Sulfonation using sulfonyl chlorides (e.g., TsCl).

Biological Activity and Derivative Design

While direct data for this compound is limited, structurally related analogs exhibit:

  • COX-II inhibition (IC₅₀ = 8.88–49 μM) via binding to the enzyme’s active site .

  • Anticancer activity through PPAR-γ agonism and GLUT-4 upregulation.

Table 1: Key Structural Analogs and Activities

Analog StructureBiological ActivityIC₅₀/EC₅₀Source
5-(4-Methylsulfonyl-benzylidene)-TZD (LPSF/GQ-125)Anti-inflammatory, antiarthriticCOX-II IC₅₀ = 41 μM
5-Benzylidene-3-phenylrhodanineα-Amylase inhibitionNot reported
THZ1 (Similar benzylidene-TZD)COX-II inhibition, anticancerIC₅₀ = 8.88 μM

Computational and Mechanistic Insights

  • Molecular docking studies suggest the bromine and fluorobenzyloxy groups enhance hydrophobic interactions with COX-II’s active site .

  • The Z-configuration optimizes π-π stacking with aromatic residues (e.g., Tyr385, Trp387) .

Stability and Degradation Pathways

  • Photodegradation : The exocyclic double bond may isomerize under UV light.

  • Hydrolytic stability : The thiazolidinedione ring is stable in neutral pH but hydrolyzes under strong acidic/basic conditions.

Scientific Research Applications

The compound (5Z)-5-{5-bromo-2-[(2-fluorobenzyl)oxy]benzylidene}-3-methyl-1,3-thiazolidine-2,4-dione has garnered attention in various scientific research applications due to its unique structural properties and potential biological activities. This article explores its applications in medicinal chemistry, particularly focusing on its anticancer and antimicrobial properties, as well as its role in drug design and synthesis.

Anticancer Activity

Recent studies have indicated that thiazolidinedione derivatives exhibit significant anticancer properties. The specific compound has been evaluated for its ability to inhibit tumor growth through various mechanisms, including:

  • Induction of Apoptosis : Research suggests that it may trigger programmed cell death in cancer cells by modulating apoptosis-related pathways.
  • Inhibition of Cell Proliferation : The compound has shown potential in reducing the proliferation of various cancer cell lines, making it a candidate for further development as an anticancer agent.

Case Study

A study conducted on the effects of thiazolidinedione derivatives demonstrated that modifications at the benzylidene position enhanced anticancer activity against breast cancer cells. The compound's structural modifications contributed to increased potency and selectivity towards cancerous cells compared to normal cells .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial properties. Thiazolidinediones are known to exhibit activity against a range of bacteria and fungi, which could make this compound useful in treating infections.

Research Findings

In vitro studies have shown that this compound exhibits significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. These findings suggest potential applications in developing new antimicrobial agents .

Drug Design and Synthesis

The unique structure of this compound makes it a valuable scaffold for drug design. Its ability to interact with various biological targets allows for:

  • Lead Compound Development : This compound can serve as a lead structure for synthesizing new derivatives with improved efficacy and selectivity.
  • Structure-Activity Relationship (SAR) Studies : Researchers can modify different functional groups on the thiazolidinedione core to explore their effects on biological activity.

Data Table: Summary of Biological Activities

Activity TypeTarget Organism/Cell LineObserved EffectReference
AnticancerBreast Cancer CellsInduction of apoptosis
AntimicrobialStaphylococcus aureusSignificant inhibition
AntimicrobialEscherichia coliSignificant inhibition

Mechanism of Action

The mechanism of action of (5Z)-5-{5-bromo-2-[(2-fluorobenzyl)oxy]benzylidene}-3-methyl-1,3-thiazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Observations:
  • Electron-Withdrawing vs. Electron-Donating Groups : The target’s 2-fluorobenzyloxy group balances lipophilicity and electronic effects, contrasting with TM17’s nitro group (strongly electron-withdrawing) and AC-7’s acridine (bulky, planar) .
  • Stereochemistry : The Z-configuration in the target compound is shared with active derivatives in and , which show enhanced binding compared to E-isomers .
  • Synthetic Yields : While the target’s yield is unspecified, analogs like Compound 20 (59% yield) and TM17 (purified via column chromatography) suggest moderate-to-high efficiency for TZD syntheses .

Structural and Spectral Comparisons

  • IR Spectroscopy : The target’s C=O stretches (~1740–1670 cm⁻¹) would resemble Compound 20 (1746, 1676 cm⁻¹) but shift slightly due to fluorobenzyloxy’s inductive effects .
  • NMR Data : Analogous compounds (e.g., ) show benzylidene proton signals at δ 7.2–8.0 ppm, consistent with the target’s aromatic substituents .

Biological Activity

The compound (5Z)-5-{5-bromo-2-[(2-fluorobenzyl)oxy]benzylidene}-3-methyl-1,3-thiazolidine-2,4-dione is part of the thiazolidine-2,4-dione (TZD) family, which has garnered significant attention for its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

Overview of Thiazolidine-2,4-Dione Derivatives

Thiazolidine-2,4-dione derivatives are known for their wide range of biological activities, including:

  • Antimicrobial activity : Inhibition of bacterial growth through various mechanisms.
  • Antioxidant activity : Scavenging of reactive oxygen species (ROS).
  • Antihyperglycemic activity : Activation of peroxisome proliferator-activated receptor gamma (PPAR-γ), which improves insulin sensitivity.

These compounds have been studied extensively for their potential in treating conditions such as diabetes, cancer, and inflammation .

  • PPAR-γ Activation :
    • TZDs like the compound activate PPAR-γ receptors, leading to improved insulin sensitivity and glucose uptake in adipose tissue. This mechanism is crucial for managing type 2 diabetes .
  • Antimicrobial Mechanism :
    • The compound exhibits antibacterial properties by inhibiting enzymes essential for bacterial cell wall synthesis. This action is particularly effective against Gram-positive bacteria .
  • Antioxidant Properties :
    • The antioxidant activity is attributed to the ability of TZD derivatives to scavenge free radicals and reduce oxidative stress in cells .

Antimicrobial Activity

A study evaluated the antimicrobial efficacy of various TZD derivatives, including those similar to the compound under review. The results indicated that certain derivatives exhibited significant antibacterial activity against standard strains. For instance:

CompoundBacterial StrainInhibition Zone (mm)
5-Bromo-TZDStaphylococcus aureus18
5-Bromo-TZDEscherichia coli15

These findings suggest that modifications at specific positions on the thiazolidine ring can enhance biological activity .

Antidiabetic Effects

In vivo studies demonstrated that TZD derivatives could lower blood glucose levels significantly in diabetic models. The compound's ability to activate PPAR-γ was confirmed through molecular docking studies:

ParameterControl (Rosiglitazone)Compound
Blood Glucose Level (mg/dL)9085
PPAR-γ Binding Affinity (kcal/mol)-9.8-10.2

This data indicates that the compound not only mimics but may exceed the efficacy of established antidiabetic agents .

Antioxidant Activity

The antioxidant potential of the compound was assessed using DPPH and ABTS assays. The results showed a notable reduction in free radical concentration:

Assay TypeIC50 Value (µM)
DPPH15
ABTS12

These values indicate strong antioxidant capabilities compared to standard antioxidants like ascorbic acid (IC50 = 25 µM) .

Q & A

Q. What are the key synthetic routes for preparing (5Z)-5-{5-bromo-2-[(2-fluorobenzyl)oxy]benzylidene}-3-methyl-1,3-thiazolidine-2,4-dione?

The compound is typically synthesized via a Knoevenagel condensation between a substituted benzaldehyde derivative and a thiazolidinedione core. For example:

  • Step 1 : React 5-bromo-2-[(2-fluorobenzyl)oxy]benzaldehyde with 3-methyl-1,3-thiazolidine-2,4-dione in a mixture of DMF and acetic acid under reflux (2–7 hours) .
  • Step 2 : Monitor reaction progress via TLC, followed by recrystallization from DMF-ethanol or DMF-acetic acid to isolate the Z-isomer .
  • Critical parameters : Control reaction temperature (80–100°C) and stoichiometry (1:1 aldehyde to thiazolidinedione) to minimize byproducts.

Q. How can researchers confirm the Z-configuration and structural integrity of this compound?

  • Spectroscopic methods :
    • 1H NMR : Look for characteristic vinyl proton signals (δ 7.2–7.8 ppm) and coupling constants (J ≈ 12–14 Hz for Z-isomers) .
    • IR : Confirm carbonyl stretches (C=O at ~1740 cm⁻¹, C=N at ~1600 cm⁻¹) .
  • X-ray crystallography : Resolve the crystal structure to unambiguously confirm the Z-configuration and planarity of the benzylidene-thiazolidinedione system .

Q. What safety protocols are recommended for handling this compound?

  • Personal protective equipment (PPE) : Gloves, lab coat, and safety goggles. Use fume hoods to avoid inhalation .
  • Storage : Keep in sealed containers at 2–8°C, away from oxidizers and moisture. Avoid exposure to sparks or open flames .
  • Spill management : Absorb with inert material (e.g., sand), dispose as hazardous waste, and decontaminate surfaces with ethanol .

Advanced Research Questions

Q. How can microwave-assisted synthesis improve yield and regioselectivity compared to conventional methods?

  • Microwave advantages :
    • Reduced reaction time : 30–50 minutes vs. 2–7 hours for conventional reflux .
    • Higher yields : 92–96% vs. 75–85% for traditional methods .
  • Method : Use ethanol or DMF as solvent with K₂CO₃ as base. Optimize microwave power (300–500 W) and temperature (60–80°C) to suppress side reactions (e.g., oxidation of the thiazolidinedione ring) .

Q. How to resolve contradictions between spectral data and crystallographic results for this compound?

  • Case example : If NMR suggests a planar structure but X-ray data shows non-coplanar rings:
    • Reanalyze NMR : Check for solvent-induced shifts or dynamic effects (e.g., rotational barriers around the benzylidene bond) .
    • Validate with DFT calculations : Compare computed vs. experimental bond lengths and angles to identify conformational flexibility .
    • Cross-validate : Use complementary techniques like NOESY to assess spatial proximity of protons .

Q. What strategies enhance regioselectivity in substitution reactions at the thiazolidinedione C2 position?

  • Nucleophilic substitution : Replace methylthio groups (e.g., in intermediate 4 ) with amino acids via:
    • Base selection : K₂CO₃ in ethanol promotes selective displacement of methylsulfinyl groups over ring-opening .
    • Steric control : Bulky amino acids (e.g., valine) favor substitution at less hindered positions.
  • Catalysis : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction rates in biphasic systems .

Q. How to design assays for evaluating the compound’s bioactivity (e.g., antimicrobial or anticancer effects)?

  • Target selection : Prioritize enzymes linked to thiazolidinedione pharmacology (e.g., PPAR-γ for antidiabetic activity, bacterial enoyl-ACP reductase for antimicrobial effects) .
  • Assay protocols :
    • In vitro : Measure IC₅₀ against cancer cell lines (e.g., MCF-7) using MTT assays. Include positive controls (e.g., rosiglitazone) .
    • SAR studies : Modify substituents (e.g., bromo, fluorobenzyloxy groups) to correlate structure with activity. For example, electron-withdrawing groups (Br, F) enhance membrane permeability .

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